molecular formula C7H9FN2O2 B2884707 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1429418-69-8

2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B2884707
CAS No.: 1429418-69-8
M. Wt: 172.159
InChI Key: LMTZESHKEFGMAF-UHFFFAOYSA-N
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Description

2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluoroethyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the fluoroethyl group. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The fluoroethyl group can be introduced through nucleophilic substitution reactions using fluoroethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines.

Scientific Research Applications

2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid: has various applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex pyrazole derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity by forming specific interactions with the target site. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid: can be compared with other pyrazole derivatives, such as:

    [1-(2-chloroethyl)-1H-pyrazol-3-yl]acetic acid: Similar structure but with a chloroethyl group instead of a fluoroethyl group, which can affect its reactivity and binding properties.

    [1-(2-bromoethyl)-1H-pyrazol-3-yl]acetic acid: The bromoethyl group can lead to different chemical behavior and applications.

    [1-(2-hydroxyethyl)-1H-pyrazol-3-yl]acetic acid: The hydroxyethyl group introduces different hydrogen bonding capabilities and solubility properties.

The uniqueness of This compound lies in the presence of the fluoroethyl group, which can enhance its chemical stability and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c8-2-4-10-3-1-6(9-10)5-7(11)12/h1,3H,2,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTZESHKEFGMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CC(=O)O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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